N-(1,1-dimethylpropyl)isonicotinamide
Overview
Description
N-(1,1-dimethylpropyl)isonicotinamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 192.126263138 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen-bonding and Coordination Chemistry
N-(1,1-dimethylpropyl)isonicotinamide's relevance in scientific research primarily hinges on its potential for hydrogen-bonding and coordination chemistry. It is utilized to form assemblies of dimetal (M2) building units through a blend of coordinate bonds and intermolecular hydrogen-bond interactions. These interactions facilitate the formation of polymeric networks that manifest in various solid-state structures such as linear, zig-zag, and sinusoidal varieties, depending on the ligands and metal precursors involved (Bera et al., 2003).
Supramolecular Chemistry
The compound plays a critical role in the realm of supramolecular chemistry. Its ability to act as a supramolecular reagent in the synthesis of Cu(II) complexes demonstrates its versatility. It aids in forming inorganic–organic hybrid materials showcasing principal supramolecular motifs, like infinite 1-D chains, despite the presence of potentially disruptive molecules such as water, methanol, and acetic acid. This underscores its efficacy in creating consistent supramolecular architectures, highlighting a high 'yield' in supramolecular synthesis (Aakeröy et al., 2003).
Organic Synthesis and Catalysis
In organic synthesis, this compound's derivatives have been explored for their potential in catalyzing transformations. For example, it has been employed in the cyanation of isonicotinic acid N-oxide, showcasing its utility in synthesizing medically relevant compounds such as xanthine oxidoreductase inhibitors. This exemplifies its role in facilitating direct α-cyanation reactions, contributing to the synthesis of complex organic molecules (Huo et al., 2008).
Hydrogel Formation
The compound's derivatives have also been studied for their hydrogelation properties, highlighting the material science aspect of its applications. N-(4-pyridyl)isonicotinamide, a derivative, has been identified as an efficient hydrogelator, capable of forming hydrogels at a wide range of concentrations. This property is pivotal for applications in drug delivery systems, tissue engineering, and the creation of biocompatible materials (Kumar et al., 2004).
Properties
IUPAC Name |
N-(2-methylbutan-2-yl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-4-11(2,3)13-10(14)9-5-7-12-8-6-9/h5-8H,4H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJEASJFNUTKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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